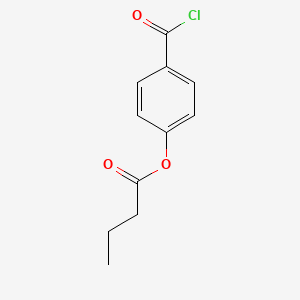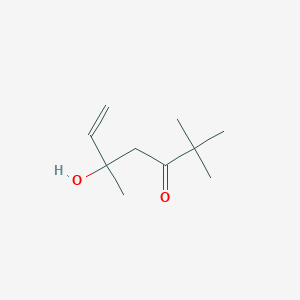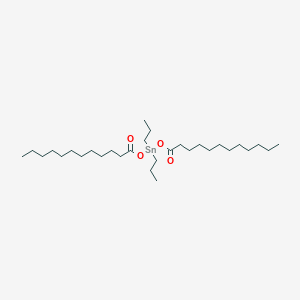![molecular formula C5H13N2O4P B14599248 Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]- CAS No. 59957-50-5](/img/structure/B14599248.png)
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, is a compound characterized by the presence of a phosphonic acid group and an amino acid derivative. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy to phosphate groups and their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with an appropriate amine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted amino acids. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, involves its interaction with molecular targets through its phosphonic acid and amino groups. These interactions can inhibit or activate specific pathways, depending on the context. For example, in biological systems, the compound can mimic phosphate groups and interfere with enzymatic processes that involve phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-aminoethylphosphonic acid
- 3-aminopropylphosphonic acid
- (1-aminoethyl)phosphonic acid
- aminomethylphosphonic acid
Uniqueness
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, is unique due to its specific combination of an amino acid derivative and a phosphonic acid group. This combination imparts distinct properties, such as enhanced coordination capabilities and specific biological activities, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
59957-50-5 |
|---|---|
Molekularformel |
C5H13N2O4P |
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
2-(3-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c6-2-1-5(8)7-3-4-12(9,10)11/h1-4,6H2,(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
KVMIUFCXQSMUGL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(=O)NCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)

![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)

![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)




![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
